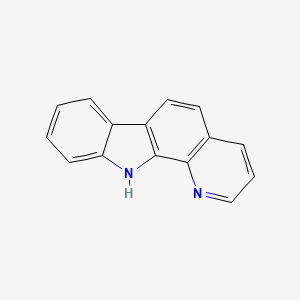
Antiproliferative agent-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-38 is a synthetic compound known for its potent ability to inhibit cell proliferation, particularly in cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its ability to selectively target and inhibit the growth of cancerous cells while minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-38 typically involves a multi-step process. One common synthetic route includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are further modified to produce the final compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reactions being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative agent-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Antiproliferative agent-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of antiproliferative agent-38 involves its interaction with cellular DNA and proteins. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis in cancer cells . Additionally, it targets specific molecular pathways, such as the inhibition of thymidylate synthase, which is crucial for DNA synthesis . This dual mechanism of action makes it highly effective in preventing cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Bis-isatin Schiff bases: Known for their anticancer properties and structural similarity to antiproliferative agent-38.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and share some structural features with this compound.
N-acylhydrazone derivatives: These compounds have been studied for their antiproliferative effects and are structurally related to this compound.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both DNA and specific molecular pathways. This makes it more effective in inhibiting cancer cell growth compared to other similar compounds that may only target one pathway. Additionally, its selective toxicity towards cancer cells while sparing healthy cells further enhances its therapeutic potential.
Propriétés
Formule moléculaire |
C15H10N2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
11H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H |
Clé InChI |
LHKWAXPYLUZMHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


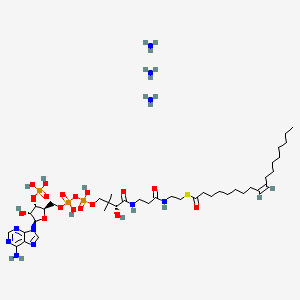
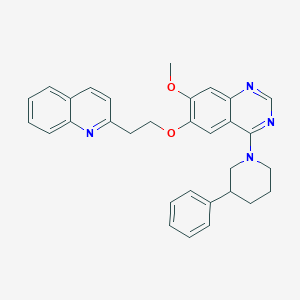
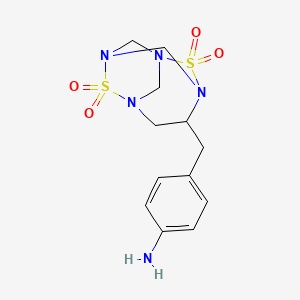
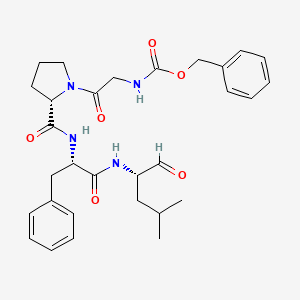
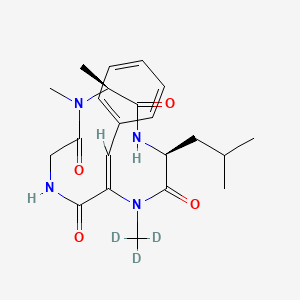

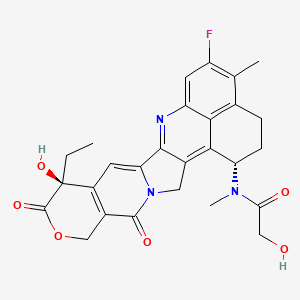
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
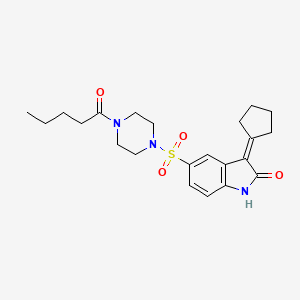
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

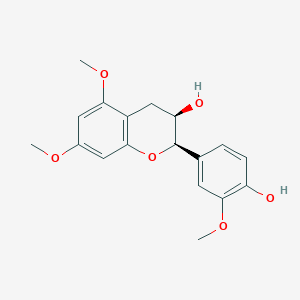
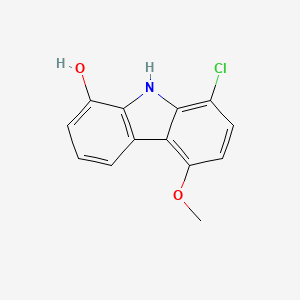
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
